



a potential therapeutic strategy for MLL rearrangement (MLL-r) leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Men 10376	
Cat. No.:	B549389	Get Quote

Application Notes and Protocols

Topic: A Potential Therapeutic Strategy for MLL-Rearranged (MLL-r) Leukemia: Synergistic Targeting of the Menin-MLL Interaction and BCL-2

Audience: Researchers, scientists, and drug development professionals.

Introduction Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a historically poor prognosis, particularly in infants and adults with therapy-related disease.[1][2][3] These leukemias are driven by chromosomal translocations involving the KMT2A (formerly MLL) gene, which creates oncogenic fusion proteins.[3] These MLL-fusion proteins aberrantly recruit essential co-factors to chromatin, leading to the dysregulated expression of key target genes, most notably HOX genes (especially HOXA9) and MEIS1, which block hematopoietic differentiation and drive leukemic proliferation.[3][4][5]

A central mechanism in MLL-r leukemogenesis is the mandatory interaction between the MLL-fusion protein and the scaffold protein Menin. This interaction is critical for tethering the fusion complex to target genes.[6][7] Disrupting this protein-protein interaction has emerged as a primary therapeutic strategy. Furthermore, the oncogenic program driven by MLL-fusions often creates a dependency on anti-apoptotic pathways to sustain survival. Specifically, MLL-r leukemias frequently exhibit high expression of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that sequesters pro-apoptotic proteins and prevents cell death.[8][9]

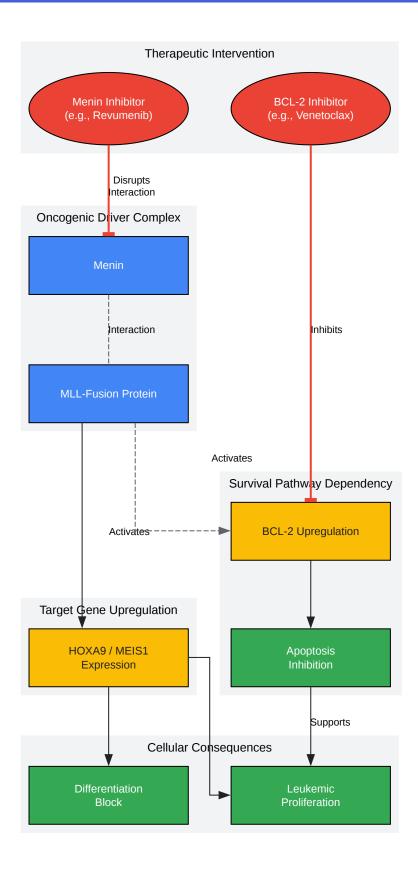


This document outlines a potent therapeutic strategy based on the synergistic combination of two classes of targeted agents: Menin inhibitors to disrupt the primary oncogenic driver and BCL-2 inhibitors to disable the key survival pathway, thereby creating a powerful synthetic lethal effect against MLL-r leukemia cells.

Core Signaling Pathway and Therapeutic Intervention

The MLL-fusion protein requires the Menin protein to activate the transcription of leukemogenic target genes. This oncogenic signaling leads to an increased reliance on the BCL-2 protein for cell survival. The diagram below illustrates this dependency and the points of intervention for Menin and BCL-2 inhibitors.





Click to download full resolution via product page

Caption: MLL-r leukemia pathway showing points of therapeutic intervention.



Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Menin and BCL-2 inhibitors in MLL-r leukemia.

Table 1: Preclinical Efficacy of Menin Inhibitors in MLL-r Leukemia

Compound	Cell Line	MLL Fusion	IC50 (nM)	Reference
Revumenib (SNDX-5613)	MV4;11	MLL-AF4	12	[10]
Revumenib (SNDX-5613)	MOLM-13	MLL-AF9	20	[10]
Ziftomenib (KO-539)	MV4;11	MLL-AF4	<10	[11]
Ziftomenib (KO- 539)	MOLM-13	MLL-AF9	<10	[11]

| MI-503 | MV4;11 | MLL-AF4 | 77 |[12] |

Table 2: Clinical Trial Data for Menin Inhibitors in Relapsed/Refractory (R/R) KMT2A(MLL)-rearranged Leukemia

Inhibitor	Trial Name	Patient Population	Overall Response Rate (ORR)	Complete Remission (CR/CRh) Rate	Reference
Revumenib	AUGMENT- 101 (Phase I/II)	R/R KMT2A- r Leukemia	53%	30% (CR+CRh)	[10][13]

| Ziftomenib | KOMET-001 (Phase I) | R/R KMT2A-r Leukemia | 33.3% | 33.3% | [11] |

CRh: Complete remission with partial hematologic recovery.



Table 3: Preclinical Efficacy of BCL-2 Inhibition in MLL-r Leukemia

Inhibitor	Cell Line	MLL Fusion	IC50 (nM)	Reference
Venetoclax (ABT-199)	RS4;11	MLL-AF4	1.5	[9]
Venetoclax (ABT-	SEM	MLL-AF4	4.2	[9]

| Venetoclax (ABT-199) | MV4;11 | MLL-AF4 | 6.8 |[9] |

Table 4: Synergistic Effects of Menin and BCL-2 Inhibitor Combination

Combination	Cell Line	Effect	Observation	Reference
Menin Inhibitor + Venetoclax	MLL-r AML cells	Synergy	Combination treatment shows enhanced apoptosis and cell killing compared to single agents.	[14][15][16]
DOT1L Inhibitor + Venetoclax	t(4;11) cell line	Synergy	Combination of ABT-199 and DOT1L inhibitors shows synergistic cell killing.	[9]

| BET Inhibitor + Venetoclax | Kasumi-1 cells | Synergy | BET inhibitors sensitize cells to BCL-2 inhibitors. |[14] |

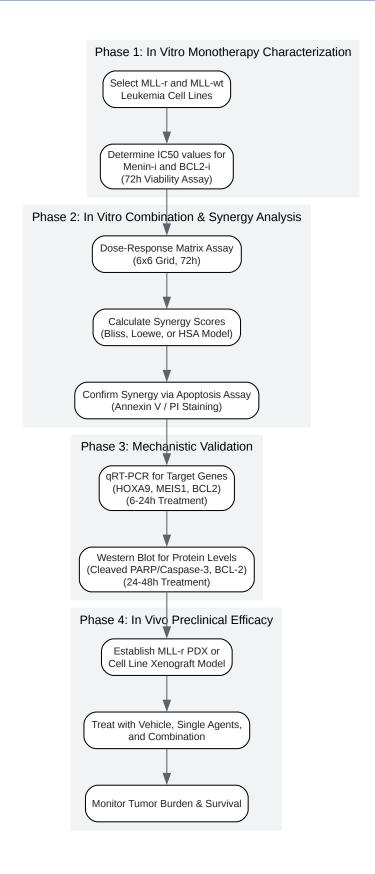
Note: Direct preclinical synergy data for Menin inhibitor + Venetoclax is an area of active investigation, but synergy with other epigenetic modulators targeting the MLL complex (like DOT1L and BET inhibitors) provides a strong rationale.[9][14]



Experimental Workflow

The following workflow outlines a systematic approach to evaluate the synergistic potential of combining a Menin inhibitor and a BCL-2 inhibitor for treating MLL-r leukemia.





Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of combination therapy.



Experimental Protocols Protocol 1: Cell Viability Assay (MTT or Resazurin)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of individual drugs and assess the combined effect on cell viability.

Materials:

- MLL-r leukemia cell lines (e.g., MV4;11, MOLM-13) and MLL-wildtype controls (e.g., K562).
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
- 96-well flat-bottom cell culture plates.
- Menin inhibitor and BCL-2 inhibitor stock solutions in DMSO.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Resazurin sodium salt (0.15 mg/mL in PBS).
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl for MTT) or DMSO.
- Plate reader capable of measuring absorbance at 570 nm (MTT) or fluorescence at 560ex/590em (Resazurin).

Procedure:

- Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of culture medium.
- Drug Preparation: Prepare serial dilutions of each drug in culture medium. For combination studies, prepare a matrix of concentrations.
- Treatment: Add 100 μ L of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells. The final volume in each well should be 200 μ L.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Reagent Addition:



- \circ For MTT: Add 20 μL of MTT solution to each well and incubate for 4 hours. Then, add 100 μL of solubilization buffer and incubate overnight at 37°C.[17][18]
- For Resazurin: Add 20 μL of Resazurin solution to each well and incubate for 4-6 hours until a color change is observed.
- Data Acquisition: Read the plate on a plate reader. For MTT, measure absorbance at 570 nm. For Resazurin, measure fluorescence.
- Analysis: Normalize the readings to the vehicle control wells. Plot the dose-response curves and calculate IC50 values using non-linear regression (e.g., log(inhibitor) vs. response) in software like GraphPad Prism.

Protocol 2: Synergy Analysis

This protocol describes how to analyze data from the dose-response matrix experiment to determine if the drug combination is synergistic, additive, or antagonistic.

Procedure:

- Data Collection: Generate a viability dataset from a dose-response matrix as described in Protocol 1, where concentrations of Drug A are on the x-axis and concentrations of Drug B are on the y-axis.
- Select a Synergy Model:
 - Bliss Independence Model: Assumes the two drugs act independently. The expected combined effect E(AB) is calculated as E(A) + E(B) E(A)*E(B), where E(A) and E(B) are the fractional inhibitions of each drug alone. A score > 0 indicates synergy.[15][16]
 - Loewe Additivity Model: Based on the principle that a drug cannot interact with itself. It compares the dose of the combination required to achieve a certain effect with the doses of the single agents required for the same effect.
- Software Analysis: Use specialized software (e.g., Combenefit, SynergyFinder) to input the dose-response matrix data.
- Interpretation: The software will generate synergy scores and 3D surface plots.



- Synergy: The observed combination effect is greater than the expected additive effect.
- Additivity: The observed effect is equal to the expected effect.
- Antagonism: The observed effect is less than the expected effect.

Protocol 3: Western Blot Analysis for Apoptosis and Target Proteins

This protocol is used to detect changes in protein expression and confirm the mechanism of action (e.g., apoptosis induction).[19][20]

Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- Laemmli sample buffer (4x).
- SDS-PAGE gels, running buffer, and transfer buffer.
- PVDF or nitrocellulose membrane.
- Blocking buffer (5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-BCL-2, anti-β-actin).
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate (ECL).
- Imaging system.

Procedure:

Cell Treatment and Lysis: Treat MLL-r cells with the drugs (single and combination) at their
 IC50 concentrations for 24-48 hours. Harvest cells, wash with ice-cold PBS, and lyse with



RIPA buffer on ice for 30 minutes.[21]

- Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 μg per lane).
 Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.
- SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate with the primary antibody overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRPconjugated secondary antibody for 1 hour at room temperature.[21] Wash again and apply ECL substrate.
- Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to the loading control (β-actin).

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

This protocol measures changes in the mRNA levels of MLL-fusion target genes.

Materials:

- RNA extraction kit (e.g., RNeasy Kit, Qiagen).
- cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
- SYBR Green or TaqMan-based qPCR master mix.
- qPCR instrument.
- Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (GAPDH, ACTB).

Procedure:



- Cell Treatment and RNA Extraction: Treat MLL-r cells with the Menin inhibitor for 6-24 hours. Harvest cells and extract total RNA using a commercial kit.
- cDNA Synthesis: Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
- qPCR Reaction: Set up the qPCR reaction by mixing cDNA, primers, and master mix. Use the following typical thermal cycling conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
- Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.

Conclusion and Future Directions

The combination of Menin inhibitors and BCL-2 inhibitors represents a highly rational and promising therapeutic strategy for MLL-r leukemia. By simultaneously targeting the core oncogenic driver and a critical survival dependency, this approach has the potential to induce deep and durable responses, overcome resistance, and improve outcomes for patients with this aggressive disease. Preclinical validation through the workflows and protocols described here is essential to define optimal dosing and scheduling before advancing this combination into clinical trials. Future work should also focus on identifying biomarkers that predict response and exploring mechanisms of potential resistance to this dual-targeting strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Novel therapeutic strategies for MLL-rearranged leukemias PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Mechanisms of mixed-lineage leukemia PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application





- 4. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pathogenesis of Mixed Lineage Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. What menin inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. mdanderson.org [mdanderson.org]
- 8. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia PMC [pmc.ncbi.nlm.nih.gov]
- 9. MLL-Rearranged Acute Lymphoblastic Leukemias Activate BCL-2 through H3K79
 Methylation and Are Sensitive to the BCL-2-Specific Antagonist ABT-199 PMC
 [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study Highlights Promising New Treatment Option for Patients With Treatment-Resistant Acute Myeloid Leukemia | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 12. Frontiers | Rewiring the Epigenetic Networks in MLL-Rearranged Leukemias: Epigenetic Dysregulation and Pharmacological Interventions [frontiersin.org]
- 13. mskcc.org [mskcc.org]
- 14. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Molecular targeting of MLL-rearranged leukemia cell lines with the synthetic peptide PFWT synergistically enhances the cytotoxic effect of established chemotherapeutic agents -PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. 4.5. Western Blot Analysis [bio-protocol.org]
- To cite this document: BenchChem. [a potential therapeutic strategy for MLL rearrangement (MLL-r) leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549389#a-potential-therapeutic-strategy-for-mll-rearrangement-mll-r-leukemia]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com